Oxygen-Free Ligand Architecture Enables Intrinsic Magnetic Property Control vs. Oxygen-Containing Gd(thd)3
Gd(Cp)3 contains no oxygen in its ligand framework, unlike the common alternative Gd(thd)3. MOCVD-grown GaGdN films using Gd(Cp)3 are oxygen-free by EDS analysis, while films from Gd(thd)3 contain significant oxygen impurities. Critically, this oxygen presence correlates with dramatically different magnetic properties: films from Gd(Cp)3 exhibit ordinary Hall effect with no signs of ferromagnetism, whereas films from Gd(thd)3 show anomalous Hall effect and strong room-temperature ferromagnetism [1][2]. This demonstrates that precursor oxygen content directly dictates the film's spintronic functionality.
| Evidence Dimension | Oxygen content and magnetic properties of deposited films |
|---|---|
| Target Compound Data | Oxygen-free film composition; ordinary Hall effect; no ferromagnetism |
| Comparator Or Baseline | Gd(thd)3: Contains oxygen in ligand; films show oxygen impurities; anomalous Hall effect; strong room-temperature ferromagnetism |
| Quantified Difference | Qualitative difference in Hall effect (ordinary vs. anomalous) and presence of ferromagnetism |
| Conditions | MOCVD growth of GaGdN thin films; characterization by EDS, VSM, and Hall effect measurements |
Why This Matters
Selecting Gd(Cp)3 over Gd(thd)3 is essential when oxygen incorporation would compromise the intended electronic or magnetic functionality of the device, enabling the study of intrinsic Gd doping effects without oxygen artifacts.
- [1] Hite, J. K., et al. (2018). Room Temperature Ferromagnetism in Gadolinium-doped Gallium Nitride. MRS Advances, 3(3-4), 177-182. View Source
- [2] Hite, J. K., et al. (2012). Properties of MOCVD-Grown GaN:Gd Films for Spintronic Devices. MRS Online Proceedings Library, 1396. View Source
